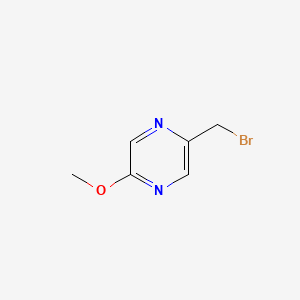
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is a chemical compound characterized by the presence of a difluorophenyl group attached to a cyclohexanecarbonitrile structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through crystallization or other suitable techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the carbonitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: A widely used antifungal drug with a similar difluorophenyl group.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another compound with a difluorophenyl group, used in medicinal chemistry.
Uniqueness
1-(2,4-Difluorophenyl)-4-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1202006-91-4 |
|---|---|
Molekularformel |
C13H11F2NO |
Molekulargewicht |
235.23 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H11F2NO/c14-9-1-2-11(12(15)7-9)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 |
InChI-Schlüssel |
AKVYELPUTIERFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(C#N)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
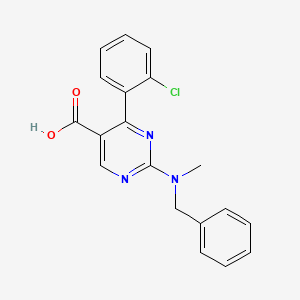
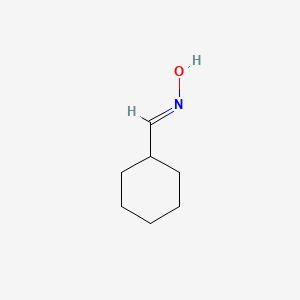
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)

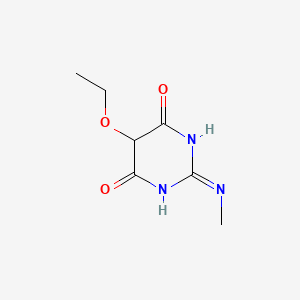
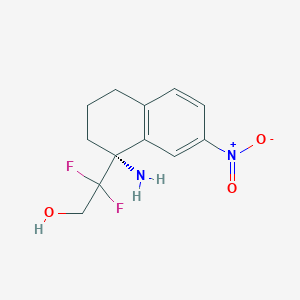
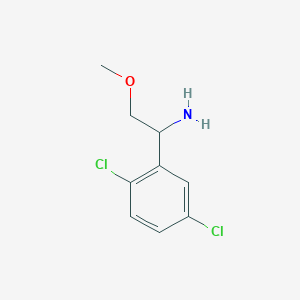
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
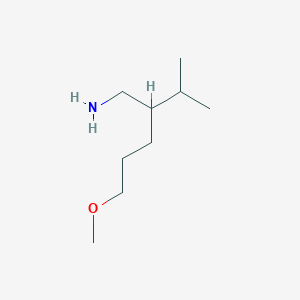
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
